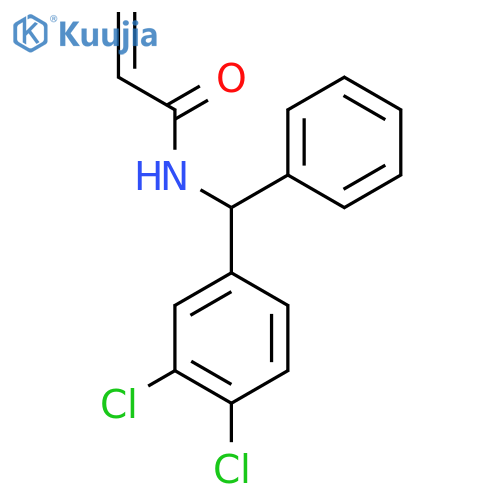

Cas no 2305475-29-8 (N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide)

2305475-29-8 structure

商品名:N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide

- EN300-26575231

- 2305475-29-8

- N-[(3,4-dichlorophenyl)(phenyl)methyl]prop-2-enamide

- Z3024768663

- N-[(3,4-Dichlorophenyl)phenylmethyl]-2-propenamide

- N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide

-

- インチ: 1S/C16H13Cl2NO/c1-2-15(20)19-16(11-6-4-3-5-7-11)12-8-9-13(17)14(18)10-12/h2-10,16H,1H2,(H,19,20)

- InChIKey: OESADGWLBRSCLM-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C(C1C=CC=CC=1)NC(C=C)=O)Cl

計算された属性

- せいみつぶんしりょう: 305.0374194g/mol

- どういたいしつりょう: 305.0374194g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 29.1Ų

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26575231-0.05g |

N-[(3,4-dichlorophenyl)(phenyl)methyl]prop-2-enamide |

2305475-29-8 | 90% | 0.05g |

$246.0 | 2023-09-14 |

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

2305475-29-8 (N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量